molecular formula C18H16O3 B288036 3-[3-(2,4-Dimethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one

3-[3-(2,4-Dimethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one

Cat. No. B288036
M. Wt: 280.3 g/mol
InChI Key: ODTXUWRROVEXCV-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(2,4-Dimethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one, also known as DHCH, is a synthetic compound that has attracted significant attention from the scientific community due to its unique properties and potential applications. DHCH belongs to the family of chalcones, which are natural or synthetic compounds with a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-[3-(2,4-Dimethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes involved in cellular processes. 3-[3-(2,4-Dimethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-[3-(2,4-Dimethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-[3-(2,4-Dimethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has been shown to have a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. 3-[3-(2,4-Dimethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has been shown to scavenge free radicals and protect cells from oxidative stress. 3-[3-(2,4-Dimethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators. 3-[3-(2,4-Dimethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has also been shown to exhibit antimicrobial activity against various pathogens, including bacteria and fungi. 3-[3-(2,4-Dimethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has also been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

3-[3-(2,4-Dimethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has several advantages for lab experiments, including its easy synthesis, high purity, and wide range of biological activities. 3-[3-(2,4-Dimethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one can be used as a versatile tool for investigating various cellular processes and signaling pathways. However, 3-[3-(2,4-Dimethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 3-[3-(2,4-Dimethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one. One potential direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions in biological systems. Another potential direction is the development of 3-[3-(2,4-Dimethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one-based drugs for the treatment of various diseases, such as cancer and inflammatory disorders. The optimization of the synthesis method of 3-[3-(2,4-Dimethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one and the investigation of its structure-activity relationship are also important future directions for the research on 3-[3-(2,4-Dimethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one.

Synthesis Methods

3-[3-(2,4-Dimethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one can be synthesized via a simple and efficient method that involves the condensation of 2-hydroxyacetophenone and 2,4-dimethylbenzaldehyde in the presence of a base catalyst, such as potassium hydroxide or sodium hydroxide. The reaction proceeds under mild conditions and yields a high purity product, which can be further purified by recrystallization.

Scientific Research Applications

3-[3-(2,4-Dimethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has been extensively studied for its potential applications in various fields of science, including chemistry, biology, and medicine. 3-[3-(2,4-Dimethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has been shown to exhibit a wide range of biological activities, such as antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. 3-[3-(2,4-Dimethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

Product Name

3-[3-(2,4-Dimethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

3-[(E)-3-(2,4-dimethylphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H16O3/c1-12-7-8-14(13(2)11-12)9-10-16(19)15-5-3-4-6-17(20)18(15)21/h3-11H,1-2H3,(H,20,21)/b10-9+

InChI Key

ODTXUWRROVEXCV-MDZDMXLPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C=C/C(=O)C2=C(C(=O)C=CC=C2)O)C

SMILES

CC1=CC(=C(C=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O)C

Canonical SMILES

CC1=CC(=C(C=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O)C

Origin of Product

United States

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